molecular formula C12H21NO5 B14036908 (R)-4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid

(R)-4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid

Cat. No.: B14036908
M. Wt: 259.30 g/mol
InChI Key: SFIZMYUQDROJGN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is a compound that belongs to the class of tert-butoxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is a common protecting group for amines, providing stability and preventing unwanted reactions during synthesis .

Preparation Methods

The preparation of (2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate and expelling a carbonate ion . Industrial production methods may involve the use of room-temperature ionic liquids derived from commercially available Boc-protected amino acids .

Mechanism of Action

The mechanism of action of (2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID involves the protection of amino groups through the formation of a Boc-protected amine. The Boc group provides steric hindrance and stability, preventing unwanted reactions during synthesis. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of the free amine .

Comparison with Similar Compounds

Similar compounds to (2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID include:

The uniqueness of (2R)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID lies in its use of the Boc group, which provides stability and ease of removal under acidic conditions, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2R)-5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1

InChI Key

SFIZMYUQDROJGN-MRVPVSSYSA-N

Isomeric SMILES

CC1(CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(COC(CN1C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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